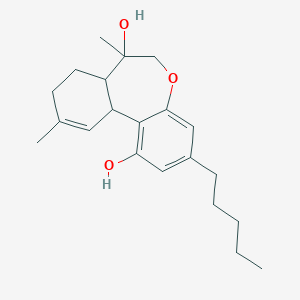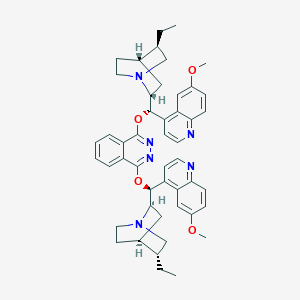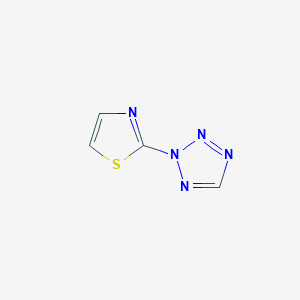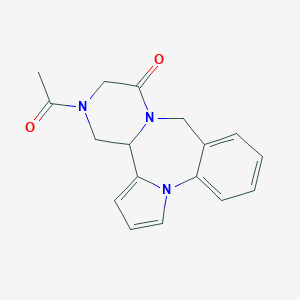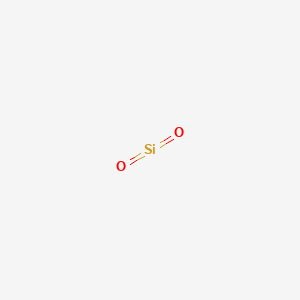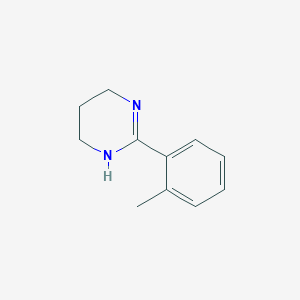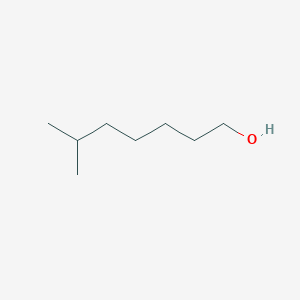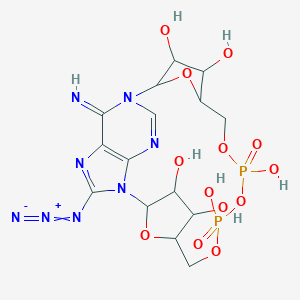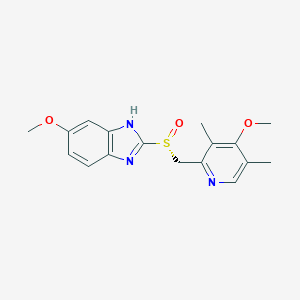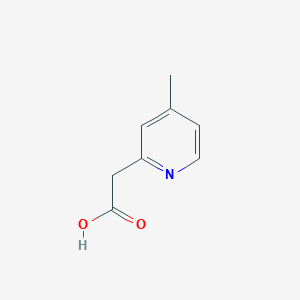![molecular formula C19H24ClNO3 B128235 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride CAS No. 155413-71-1](/img/structure/B128235.png)
1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a chemical compound that has been extensively studied due to its potential therapeutic applications. This compound is also known as F2, and it belongs to the class of isoquinoline alkaloids.
作用機序
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride is not fully understood. However, it has been found to modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
生化学的および生理学的効果
1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride has been found to have several biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the advantages of using 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride in lab experiments is its potential therapeutic applications. This compound has been found to have anticancer, antipsychotic, and antidepressant properties. Additionally, it has been found to have antioxidant and anti-inflammatory properties. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride. One direction is to further study its mechanism of action. This can help to identify potential therapeutic targets for the treatment of various diseases. Another direction is to study its pharmacokinetics and pharmacodynamics. This can help to optimize its dosing and administration in vivo. Additionally, further studies can be conducted to investigate its potential use in the treatment of other diseases such as multiple sclerosis and epilepsy.
合成法
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves the condensation reaction of 3,4-dimethoxybenzaldehyde and 1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain the pure compound.
科学的研究の応用
1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antipsychotic, and antidepressant properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and drug addiction.
特性
CAS番号 |
155413-71-1 |
|---|---|
製品名 |
1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
分子式 |
C19H24ClNO3 |
分子量 |
349.8 g/mol |
IUPAC名 |
1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C19H23NO3.ClH/c1-21-15-6-5-14-8-9-20-17(16(14)12-15)10-13-4-7-18(22-2)19(11-13)23-3;/h4-7,11-12,17,20H,8-10H2,1-3H3;1H |
InChIキー |
GNMXUQSMHJTGJO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CCNC2CC3=CC(=C(C=C3)OC)OC)C=C1.Cl |
正規SMILES |
COC1=CC2=C(CCNC2CC3=CC(=C(C=C3)OC)OC)C=C1.Cl |
同義語 |
CSH 087 CSH-087 CSH087 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



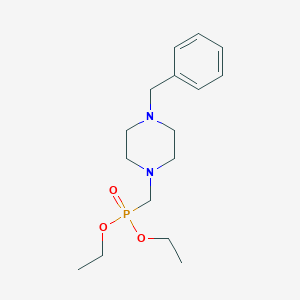
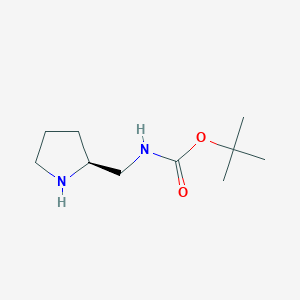
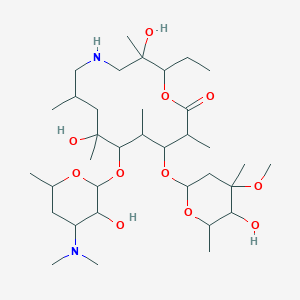
![3-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid](/img/structure/B128163.png)
